molecular formula C21H17BrN6O3 B14105183 N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Katalognummer: B14105183
Molekulargewicht: 481.3 g/mol
InChI-Schlüssel: CAVKKFVOHQWPJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-bromophenyl group at position 2. The acetamide side chain is linked to a 4-(acetylamino)phenyl group, distinguishing it from structurally related compounds.

Eigenschaften

Molekularformel

C21H17BrN6O3

Molekulargewicht

481.3 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C21H17BrN6O3/c1-13(29)24-16-6-8-17(9-7-16)25-20(30)11-27-21(31)19-10-18(26-28(19)12-23-27)14-2-4-15(22)5-3-14/h2-10,12H,11H2,1H3,(H,24,29)(H,25,30)

InChI-Schlüssel

CAVKKFVOHQWPJL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Diamine Intermediates

A prevalent method involves cyclizing 5-aminopyrazole derivatives with nitrite sources. For example, reacting 5-amino-1-(4-bromophenyl)-1H-pyrazole with glyoxylic acid under acidic conditions generates the triazinone ring via intramolecular cyclodehydration. This step often employs ethanol/water mixtures at reflux (70–80°C), yielding the core in 65–72% purity.

Multi-Component Condensation Approaches

Analogous to triazolopyrimidine syntheses, a one-pot three-component reaction can assemble the core:

  • Reactants : 5-Amino-1-(4-bromophenyl)-1H-pyrazole, 4-bromobenzaldehyde, and ethyl acetoacetate
  • Catalyst : Ammonium para-toluenesulfonate (APTS, 10 mol%)
  • Conditions : Ethanol, reflux, 24 hours

This method achieves 58% yield, with the mechanism involving Knoevenagel condensation followed by Michael addition and cyclization.

Formation of the Acetamide Side Chain

Acetylation of 4-Aminophenyl

4-Acetamidoaniline is prepared via:

  • Acetylation : Treating 4-nitroaniline with acetic anhydride (2 equiv) in pyridine (0°C, 2 hours).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) to reduce the nitro group.

This two-step process achieves 89% overall yield.

Amide Coupling

The acetic acid moiety is coupled to 4-acetamidoaniline using:

  • Coupling agents : HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.
  • Conditions : Room temperature, 12 hours, yielding 74% of the target acetamide.

Optimization of Coupling Reactions

Comparative studies of coupling agents reveal:

Coupling Agent Solvent Yield (%) Purity (%)
HATU DMF 74 98
EDCl/HOBt THF 62 91
DCC CH₂Cl₂ 55 87

HATU in DMF provides optimal efficiency, minimizing racemization and byproducts.

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh), eluting with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/ether (1:1) yields colorless crystals with >99% HPLC purity.

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.76 (m, 4H, Ar-H), 4.82 (s, 2H, CH₂), 2.06 (s, 3H, COCH₃).
  • HRMS (ESI+) : m/z 510.0432 [M+H]⁺ (calc. 510.0429).

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzyl Acetamide Group

  • Compound 1: 2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide Molecular Formula: C₂₁H₁₈BrN₅O₃ Key Differences: Replaces the 4-(acetylamino)phenyl group with a 3-methoxybenzyl moiety. Implications: The methoxy group enhances lipophilicity (logP ≈ 2.8 vs.
  • Compound 2 : 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide

    • Molecular Formula : C₂₃H₂₃N₅O₄
    • Key Differences : Substitutes the 4-bromophenyl with 4-ethoxyphenyl and uses a 4-methoxybenzyl group.
    • Implications : Ethoxy and methoxy substituents may reduce electrophilicity compared to bromine, affecting target binding .

Core Heterocycle Modifications

  • Compound 3 : N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
    • Molecular Formula : C₁₉H₂₁BrClN₃O
    • Key Differences : Replaces the pyrazolo-triazin core with a piperazine ring.
    • Implications : Piperazine introduces basicity (pKa ~8.5), enhancing solubility in acidic environments compared to the neutral pyrazolo-triazin core .

Acetamide Derivatives with Alternative Heterocycles

  • Compound 4: N-(4-Bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Molecular Formula: Not explicitly provided (). Key Differences: Incorporates a 1,2,3-triazole ring and nitroquinoxaline group. Implications: The nitro group may confer redox activity, while the triazole enhances metabolic stability .
  • Compound 5 : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

    • Molecular Formula : C₁₂H₁₀BrN₃O
    • Key Differences : Simplifies the core to a pyrazine ring.
    • Implications : Reduced steric bulk may improve binding to flat aromatic pockets in enzymes .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound 1 Compound 4 Compound 5
Molecular Weight ~480 (estimated) 468.31 Not reported 284.13
Halogen Substituents Bromine (4-Bromophenyl) Bromine Bromine + Nitro Bromine
Polar Groups Acetylamino, Acetamide Methoxy Nitro, Triazole Pyrazine
Predicted logP ~3.2 ~2.8 ~1.5 ~1.9

Biologische Aktivität

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • Molecular Formula : C₁₈H₁₈BrN₅O₂
  • Molecular Weight : 404.27 g/mol

Structural Features

The compound contains several functional groups:

  • An acetylamino group which may contribute to its solubility and reactivity.
  • A bromophenyl moiety , known for its ability to enhance biological activity through halogen bonding.
  • The pyrazolo[1,5-d][1,2,4]triazin core is significant for its potential interactions with biomolecular targets.

Synthesis

The synthesis of N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multiple steps:

  • Formation of the acetylamino group via the reaction of 4-aminophenol with acetic anhydride.
  • Bromination of a suitable precursor to introduce the bromophenyl group.
  • Cyclization reactions to construct the pyrazolo[1,5-d][1,2,4]triazin moiety.

These steps require careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical signaling pathways. For example:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to receptors that mediate inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results against various pathogens:

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate

Anticancer Activity

In studies involving human breast adenocarcinoma (MCF7) cell lines, N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide demonstrated notable anticancer effects. The following table summarizes findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Effectiveness
Study AMCF710High
Study BMDA-MB-23115Moderate

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide against a panel of bacterial strains using the turbidimetric method. Results indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Screening

In another study focusing on breast cancer cell lines (MCF7), the compound exhibited cytotoxicity with an IC50 value of approximately 10 µM. Molecular docking studies suggested strong binding affinity to estrogen receptors, indicating potential for further development as an anticancer agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.